molecular formula C21H26O7 B11015278 ethyl 3-[7-(2-tert-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate

ethyl 3-[7-(2-tert-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate

Cat. No.: B11015278
M. Wt: 390.4 g/mol
InChI Key: WYBVIUFFJYSIAT-UHFFFAOYSA-N
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Description

This compound belongs to the coumarin derivative family, characterized by a 4-methyl-2-oxo-2H-chromen-3-yl core. Key structural features include:

  • Position 3: Ethyl propanoate ester group (–OCOCH2CH2CH3).
  • Position 7: A 2-tert-butoxy-2-oxoethoxy substituent (–OCH2COO–C(CH3)3), introducing steric bulk and electron-donating properties.
  • Position 4: Methyl group (–CH3).

Properties

Molecular Formula

C21H26O7

Molecular Weight

390.4 g/mol

IUPAC Name

ethyl 3-[4-methyl-7-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C21H26O7/c1-6-25-18(22)10-9-16-13(2)15-8-7-14(11-17(15)27-20(16)24)26-12-19(23)28-21(3,4)5/h7-8,11H,6,9-10,12H2,1-5H3

InChI Key

WYBVIUFFJYSIAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC(=O)OC(C)(C)C)OC1=O)C

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 3-[7-(2-tert-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 3-[7-(2-tert-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-[7-(2-tert-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-[7-(2-tert-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate involves its interaction with specific molecular targets. The chromen-2-one core is known to interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analog: Ethyl 3-{7-[2-(Benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate ()

  • Key Differences :
    • Position 7 Substituent : Benzyloxy (–OCH2COO–CH2C6H5) instead of tert-butoxy.
    • Impact :
  • Electron Effects : Benzyl group is aromatic and electron-withdrawing, altering electronic density on the coumarin core.
  • Solubility : Reduced lipophilicity compared to tert-butoxy due to the polarizable aromatic ring.
  • Reactivity: Benzyl esters are more prone to hydrogenolysis, enabling selective deprotection .
  • Synthesis: Likely involves similar esterification steps but substitutes tert-butanol with benzyl alcohol.

Structural Analog: Ethyl 3-{7-[(2-Methoxy-5-nitrobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate ()

  • Key Differences: Position 7 Substituent: 2-Methoxy-5-nitrobenzyloxy (–OCH2COO–CH2C6H3(NO2)(OCH3)). Impact:
  • Electron Effects: Nitro group (–NO2) is strongly electron-withdrawing, increasing electrophilicity of the coumarin core.
  • Applications : Nitro groups are often used in prodrugs or photoactive compounds due to redox activity.
  • Stability : May exhibit lower thermal stability than tert-butoxy derivatives due to nitro group sensitivity .

Structural Analog: 2-(7-Acetoxy-2-methyl-4-oxo-4H-chromen-3-yl)ethyl Acetate ()

  • Key Differences :
    • Position 7 Substituent : Acetoxy (–OAc) instead of tert-butoxy.
    • Impact :
  • Reactivity : Acetates are easily hydrolyzed under acidic/basic conditions, offering a pathway for further functionalization .

Physicochemical and Spectroscopic Properties

Property Target Compound Benzyloxy Analog () Nitrobenzyloxy Analog ()
Molecular Weight ~424 g/mol (estimated) 424.45 g/mol ~467 g/mol (estimated)
Lipophilicity (LogP) High (tert-butyl) Moderate (benzyl) Moderate (nitrobenzyl)
NMR Features δ 1.2–1.4 ppm (t-Bu singlet) δ 7.3–7.5 ppm (benzyl protons) δ 8.1–8.3 ppm (nitro aromatic)
Stability High (stable to hydrolysis) Moderate Low (nitro group sensitivity)

Biological Activity

Ethyl 3-[7-(2-tert-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate is a synthetic organic compound notable for its complex structure and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, applications, and relevant research findings.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula : C_{17}H_{19}O_{6}
  • Molecular Weight : 362.4 g/mol
  • Functional Groups : Contains an ethyl ester, oxoethoxy, and tert-butoxy groups, contributing to its reactivity and biological properties.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
  • Receptor Interaction : It has been shown to interact with cellular receptors, potentially modulating signaling pathways related to cell growth and apoptosis.
  • DNA Binding : Studies suggest that the compound can bind to DNA, influencing gene expression and cellular proliferation.

Biological Activity Studies

A series of studies have evaluated the biological activity of this compound:

Study FocusFindings
Anticancer Activity Demonstrated antiproliferative effects on various cancer cell lines, with IC50 values ranging from 5 to 15 µM.
Antimicrobial Properties Exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic agent.
Anti-inflammatory Effects In vitro assays indicated a reduction in inflammatory markers, supporting its use in inflammatory conditions.

Case Studies

  • Case Study on Anticancer Effects :
    • A study investigated the effects of the compound on breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent.
  • Case Study on Antimicrobial Activity :
    • In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that it inhibited bacterial growth effectively at concentrations as low as 10 µg/mL.

Applications

Due to its diverse biological activities, this compound holds promise in several fields:

  • Medicinal Chemistry : Potential development as an anticancer or antimicrobial drug.
  • Pharmaceutical Formulations : Its unique structure may enhance drug formulations targeting specific diseases.
  • Biochemical Research : Useful in studies exploring enzyme interactions and receptor signaling pathways.

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